molecular formula C15H12BrNOS B13460208 4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile

4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile

Cat. No.: B13460208
M. Wt: 334.2 g/mol
InChI Key: CSIZOVUWWRXHMY-UHFFFAOYSA-N
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Description

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is an organic compound that features a bromine atom, a methylsulfanyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(methylsulfanyl)phenol, followed by a nucleophilic substitution reaction with 4-cyanobenzyl chloride. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts for Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(methylsulfanyl)phenol
  • 4-cyanobenzyl chloride
  • 4-bromo-2-(methylsulfanyl)benzonitrile

Uniqueness

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a nitrile group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

4-[(4-bromo-2-methylsulfanylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C15H12BrNOS/c1-19-15-8-13(16)6-7-14(15)18-10-12-4-2-11(9-17)3-5-12/h2-8H,10H2,1H3

InChI Key

CSIZOVUWWRXHMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C#N

Origin of Product

United States

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